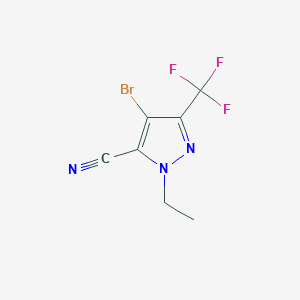

4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile, involves various strategies. One approach is the multicomponent reaction of vinyl azide, aldehyde, and tosylhydrazine, which affords 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields in the presence of a base . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition to terminal alkynes .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The empirical formula is C3H3BrN2, and the molecular weight is 146.97 .Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis

This compound is a solid substance with a boiling point of 250-260 °C and a melting point of 93-96 °C .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

A series of dihydropyrano[2,3-c]pyrazole derivatives, synthesized via one-pot, four-component condensation reactions, have shown significant anticancer activity. These compounds were evaluated against various human cancer cell lines, including melanoma, breast cancer, leukemia, and cervical cancer cell lines. The ionic liquid [Et3NH][HSO4] was used as a catalyst for the multi-component synthesis, offering advantages such as excellent yields, a short reaction time, mild reaction conditions, and catalyst reusability. Selected derivatives exhibited promising anticancer activity, with molecular docking studies confirming some as lead molecules for further development (Nimbalkar, Seijas, Vázquez-Tato, Damale, Sangshetti, & Nikalje, 2017).

Synthesis Methods

Research has also focused on the synthesis of 4-trifluoromethyl pyrazoles using copper-catalyzed cycloaddition, demonstrating moderate to excellent yields with excellent regioselectivity under mild conditions. This method presents a new protocol that offers an efficient approach for the chemoselective synthesis of 4-trifluoromethyl pyrazoles, showcasing their potential in various scientific applications (Lu, Man, Zhang, Lin, Lin, & Weng, 2019).

Mechanistic Investigation

The crystal structure of a closely related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined to gain insights into the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in the synthesis of novel materials and drugs (Liu, Chen, Sun, & Wu, 2013).

Cytotoxic Activity

New derivatives of 1,3,4-trisubstituted pyrazole have been synthesized and evaluated for in-vitro anti-cancer activity against various human cancer cell lines. These studies contribute to the development of potent anti-cancer agents, with some compounds showing significant activity against target cell lines, highlighting the therapeutic potential of pyrazole derivatives (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018).

Wirkmechanismus

Zukünftige Richtungen

The future directions of research on 4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile and other pyrazole derivatives are promising. Given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, it is expected that many novel applications will be discovered in the future .

Eigenschaften

IUPAC Name |

4-bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N3/c1-2-14-4(3-12)5(8)6(13-14)7(9,10)11/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFVVZSFSOCAHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(F)(F)F)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2752083.png)

![4-acetyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2752089.png)

![1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2752093.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one](/img/structure/B2752096.png)